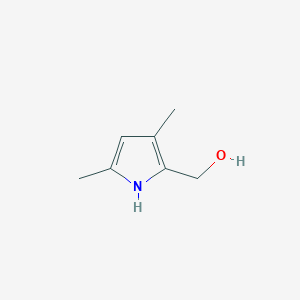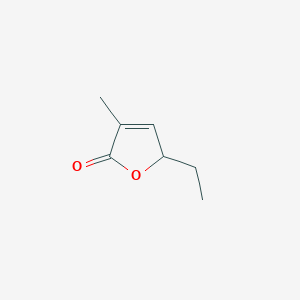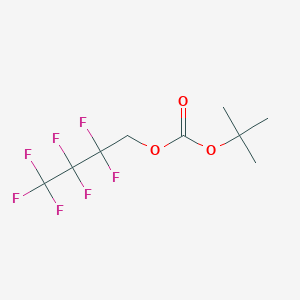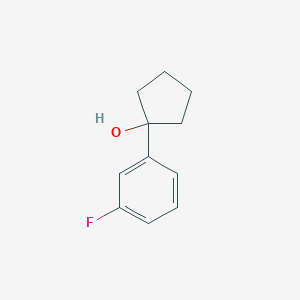![molecular formula C13H17N3O B12088864 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylindole, which is then subjected to a series of reactions to introduce the aminoethyl and acetamide groups.
Reaction Conditions: The key steps involve the use of reagents such as ethyl chloroacetate, followed by amination with ethylenediamine. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
類似化合物との比較
Tryptamine: A naturally occurring indole derivative with similar structural features but different biological activities.
Serotonin: Another indole derivative that acts as a neurotransmitter with distinct physiological roles.
Melatonin: An indole-based hormone involved in regulating sleep-wake cycles.
Uniqueness: 2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
2-[3-(2-aminoethyl)-4-methylindol-1-yl]acetamide |
InChI |
InChI=1S/C13H17N3O/c1-9-3-2-4-11-13(9)10(5-6-14)7-16(11)8-12(15)17/h2-4,7H,5-6,8,14H2,1H3,(H2,15,17) |
InChIキー |
MIFLNNPSWVMVGN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N(C=C2CCN)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)



![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)



